4-Chloro-2-(diphenylmethyl)phenol
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Overview
Description
4-Chloro-2-(diphenylmethyl)phenol is an organic compound with the molecular formula C19H15ClO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydrogen atom in the ortho position is replaced by a diphenylmethyl group. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(diphenylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorophenol with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction temperatures and pressures, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(diphenylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents are typically employed
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Chloro-2-(diphenylmethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(diphenylmethyl)phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, altering their structure and function. The chlorine atom and diphenylmethyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
4-Chlorophenol: A simpler phenol derivative with a chlorine atom in the para position.
2,4-Dichlorophenol: Contains two chlorine atoms in the ortho and para positions.
4-Chloro-2-methylphenol: A phenol derivative with a chlorine atom in the para position and a methyl group in the ortho position
Uniqueness: 4-Chloro-2-(diphenylmethyl)phenol is unique due to the presence of the bulky diphenylmethyl group, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from simpler chlorophenols and contributes to its diverse applications in research and industry .
Properties
CAS No. |
737-25-7 |
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Molecular Formula |
C19H15ClO |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-benzhydryl-4-chlorophenol |
InChI |
InChI=1S/C19H15ClO/c20-16-11-12-18(21)17(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H |
InChI Key |
JZSQRFWDYJLKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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